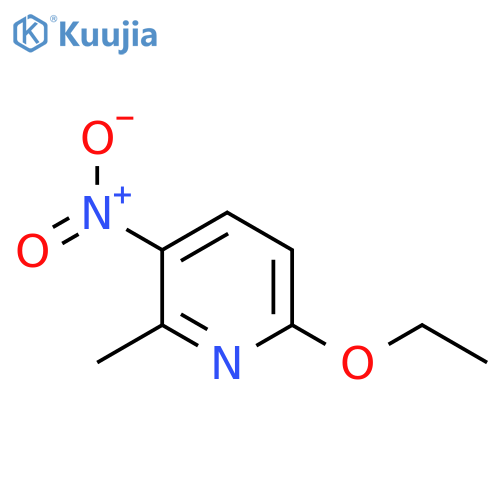Cas no 29546-49-4 (6-Ethoxy-2-methyl-3-nitropyridine)

29546-49-4 structure
商品名:6-Ethoxy-2-methyl-3-nitropyridine
CAS番号:29546-49-4
MF:C8H10N2O3
メガワット:182.176601886749
MDL:MFCD27948912
CID:4712227
PubChem ID:58504164
6-Ethoxy-2-methyl-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 6-ethoxy-2-methyl-3-nitropyridine
- Pyridine, 6-ethoxy-2-methyl-3-nitro-
- JNZWZIHXRYOWGB-UHFFFAOYSA-N
- MFCD27948912
- SCHEMBL1313407
- SY253578
- 29546-49-4
- F51298
- 6-Ethoxy-2-methyl-3-nitropyridine
-
- MDL: MFCD27948912
- インチ: 1S/C8H10N2O3/c1-3-13-8-5-4-7(10(11)12)6(2)9-8/h4-5H,3H2,1-2H3
- InChIKey: JNZWZIHXRYOWGB-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1=CC=C(C(C)=N1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 182.06914219g/mol
- どういたいしつりょう: 182.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 67.9
6-Ethoxy-2-methyl-3-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13683-25g |
6-ethoxy-2-methyl-3-nitropyridine |
29546-49-4 | 95% | 25g |
$1800 | 2023-09-07 | |
| Chemenu | CM366294-1g |
6-Ethoxy-2-methyl-3-nitropyridine |
29546-49-4 | 95% | 1g |
$327 | 2022-06-11 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13683-5g |
6-ethoxy-2-methyl-3-nitropyridine |
29546-49-4 | 95 | 5g |
$650 | 2021-05-11 | |
| eNovation Chemicals LLC | D920086-5g |
6-Ethoxy-2-methyl-3-nitropyridine |
29546-49-4 | 95% | 5g |
$935 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539437-5g |
6-Ethoxy-2-methyl-3-nitropyridine |
29546-49-4 | 98% | 5g |
¥8091.00 | 2024-08-03 | |
| eNovation Chemicals LLC | D920086-5g |
6-Ethoxy-2-methyl-3-nitropyridine |
29546-49-4 | 95% | 5g |
$935 | 2025-02-22 | |
| eNovation Chemicals LLC | D920086-5g |
6-Ethoxy-2-methyl-3-nitropyridine |
29546-49-4 | 95% | 5g |
$935 | 2024-07-20 |
6-Ethoxy-2-methyl-3-nitropyridine 関連文献
-
1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
29546-49-4 (6-Ethoxy-2-methyl-3-nitropyridine) 関連製品
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 557-08-4(10-Undecenoic acid zinc salt)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
